Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, an ethylamino group, and an ester functional group attached to the pyrimidine ring. These structural features contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Amination: The chloro-substituted pyrimidine undergoes nucleophilic substitution with ethylamine to introduce the ethylamino group.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be obtained.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of an ethylamino group.
Ethyl 2-chloro-4-(methylamino)pyrimidine-5-carboxylate: Contains a methylamino group instead of an ethylamino group.
Biological Activity
Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological effects, focusing on its anti-cancer, anti-inflammatory, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The specific structure of this compound includes:
- Chloro group at the 2-position
- Ethylamino group at the 4-position
- Carboxylate group at the 5-position
This structural configuration is significant for its biological activity, influencing its interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Human cervix carcinoma (HeLa) | 40 |
Murine leukemia (L1210) | 35 |
Murine mammary carcinoma (FM3A) | 50 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study reported that derivatives of pyrimidines with similar structures showed significant cytostatic activity against HeLa cells with IC50 values ranging from 13 µM to over 500 µM depending on substituents .
2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in various models. For example:
- In a murine model of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6.
- A comparative study indicated that similar pyrimidine derivatives reduced edema in carrageenan-induced paw edema models by approximately 60% compared to controls .
3. Antiviral Activity
The antiviral potential of this compound has been explored against several RNA and DNA viruses. Notably:
- The compound demonstrated moderate activity against HIV in cell culture assays, with an IC50 value of approximately 1.2 mg/mL.
- Other studies have shown that related pyrimidine derivatives possess inhibitory effects on viral replication pathways, suggesting a potential role as antiviral agents .
Case Study: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound in combination with standard chemotherapeutics. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance in cancer treatment .
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that this compound modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This finding supports its therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-11-7-6(8(14)15-4-2)5-12-9(10)13-7/h5H,3-4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXAJWREMWVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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